molecular formula C9H12N2O6 B1206715 5-Hydroxy-2'-deoxyuridine CAS No. 5168-36-5

5-Hydroxy-2'-deoxyuridine

Cat. No.: B1206715
CAS No.: 5168-36-5
M. Wt: 244.20 g/mol
InChI Key: UIJSURSVLVISBO-UHFFFAOYSA-N
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Description

5-Hydroxy-2’-deoxyuridine is a nucleoside analog that is a major product of oxidative DNA damage. It is derived from the oxidation of 2’-deoxycytidine and is known for its mutagenic potential. This compound is significant in the study of DNA damage and repair mechanisms, as well as in understanding the effects of oxidative stress on genetic material .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-2’-deoxyuridine plays a pivotal role in biochemical reactions, particularly in the context of oxidative DNA damage. It interacts with several enzymes and proteins, including DNA polymerases, which can incorporate 5-Hydroxy-2’-deoxyuridine into DNA during replication . Additionally, this compound is a substrate for uracil DNA N-glycosylase, which excises it from DNA, leaving behind an abasic site . The interactions between 5-Hydroxy-2’-deoxyuridine and these biomolecules highlight its involvement in DNA repair processes and its potential to induce mutations.

Cellular Effects

5-Hydroxy-2’-deoxyuridine exerts various effects on different cell types and cellular processes. It influences cell function by inducing oxidative DNA damage, which can lead to mutations and genomic instability . This compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the integrity of the DNA. For instance, the presence of 5-Hydroxy-2’-deoxyuridine in DNA can result in the activation of DNA repair pathways and the modulation of gene expression to counteract the damage . These cellular effects underscore the importance of 5-Hydroxy-2’-deoxyuridine in maintaining genomic stability and its potential role in disease development.

Molecular Mechanism

The molecular mechanism of 5-Hydroxy-2’-deoxyuridine involves its incorporation into DNA and subsequent interactions with DNA repair enzymes. DNA polymerases can incorporate 5-Hydroxy-2’-deoxyuridine into the DNA strand during replication . Once incorporated, it can be recognized and excised by uracil DNA N-glycosylase, which removes the damaged base and leaves an abasic site . This process is crucial for preventing the accumulation of mutations and maintaining DNA integrity. Additionally, 5-Hydroxy-2’-deoxyuridine can inhibit or activate specific enzymes involved in DNA repair, further influencing the molecular pathways that maintain genomic stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-2’-deoxyuridine can change over time. This compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to ionizing radiation or reactive oxygen species . Long-term studies have shown that the presence of 5-Hydroxy-2’-deoxyuridine in DNA can lead to persistent oxidative damage, which may result in chronic genomic instability and an increased risk of mutations . These temporal effects highlight the importance of monitoring the stability and degradation of 5-Hydroxy-2’-deoxyuridine in experimental settings.

Dosage Effects in Animal Models

The effects of 5-Hydroxy-2’-deoxyuridine vary with different dosages in animal models. At low doses, this compound can induce mild oxidative DNA damage, which may be efficiently repaired by cellular mechanisms . At higher doses, 5-Hydroxy-2’-deoxyuridine can cause significant genomic instability, leading to an increased risk of mutations and potential toxic effects . These dosage-dependent effects underscore the importance of carefully controlling the concentration of 5-Hydroxy-2’-deoxyuridine in experimental studies to avoid adverse outcomes.

Metabolic Pathways

5-Hydroxy-2’-deoxyuridine is involved in several metabolic pathways, particularly those related to DNA repair and oxidative stress. It interacts with enzymes such as DNA polymerases and uracil DNA N-glycosylase, which play crucial roles in its incorporation into DNA and subsequent excision . Additionally, this compound can influence metabolic flux and metabolite levels by altering the integrity of the DNA and inducing oxidative stress responses . Understanding these metabolic pathways is essential for comprehending the broader impact of 5-Hydroxy-2’-deoxyuridine on cellular function.

Transport and Distribution

Within cells and tissues, 5-Hydroxy-2’-deoxyuridine is transported and distributed through various mechanisms. It can be incorporated into DNA by DNA polymerases during replication . Additionally, transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation . The distribution of 5-Hydroxy-2’-deoxyuridine within different cellular compartments can influence its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of 5-Hydroxy-2’-deoxyuridine is primarily within the nucleus, where it is incorporated into DNA. This localization is crucial for its role in inducing oxidative DNA damage and influencing DNA repair processes . Additionally, targeting signals and post-translational modifications may direct 5-Hydroxy-2’-deoxyuridine to specific compartments or organelles, further affecting its activity and function . Understanding the subcellular localization of 5-Hydroxy-2’-deoxyuridine is essential for elucidating its role in maintaining genomic stability.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2’-deoxyuridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 5-Hydroxy-2’-deoxyuridine include hydrogen peroxide, superoxide, and hydroxyl radicals. These reagents are used to induce oxidative damage to 2’-deoxycytidine .

Major Products Formed

The major product formed from the oxidation of 2’-deoxycytidine is 5-Hydroxy-2’-deoxyuridine. This compound can further participate in DNA synthesis, leading to the incorporation of the oxidized nucleoside into DNA .

Scientific Research Applications

5-Hydroxy-2’-deoxyuridine has several scientific research applications, including:

Properties

IUPAC Name

5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJSURSVLVISBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965958
Record name 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5168-36-5
Record name NSC82265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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